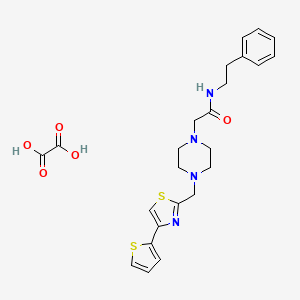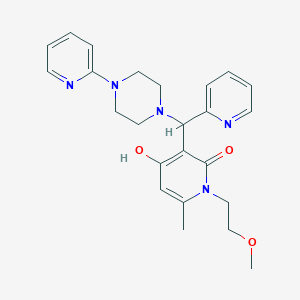
2-(1H-1,2,3-triazol-1-ylmethyl)piperidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1H-1,2,3-triazol-1-ylmethyl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1432792-62-5 . It has a molecular weight of 166.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N4/c1-2-4-9-8(3-1)7-12-6-5-10-11-12/h5-6,8-9H,1-4,7H2 . This indicates that the compound has a piperidine ring with a triazole group attached to it.The storage temperature and physical form of this compound are not specified in the available resources .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
One pot synthesis methods have been developed for novel series of compounds incorporating the 1,2,3-triazole and piperidine rings, showcasing their potential in medicinal chemistry due to high yields and significant antifungal activities against various strains. For example, the synthesis of 3-substituted 5,6-diphenyl-1,2,4-triazines demonstrated notable in vitro antifungal activity, highlighting the structural importance of the triazole-piperidine combination (Sangshetti & Shinde, 2010).
Biologically Active Derivatives
Research into biologically active derivatives of 1,2,4-triazoles incorporating the piperidine ring has yielded insights into intermolecular interactions critical for molecular packing and potentially for biological activity. Compounds have been synthesized and structurally characterized, displaying various intermolecular interactions that could be leveraged in drug design (Shukla et al., 2017).
Antiparasitic Potential
Derivatives synthesized from natural products, such as piperine, have shown promising trypanocidal activity. This research direction emphasizes the utility of combining natural product scaffolds with synthetic chemistry to discover new antiparasitic agents, underscoring the application of triazole-piperidine chemistry in developing potential treatments for parasitic diseases (Franklim et al., 2013).
Novel Drug Candidates
The synthesis of 1,2,4-triazole derivatives bearing the piperidine moiety has introduced new anti-diabetic drug candidates, showcasing the role of this structural motif in the development of treatments for metabolic disorders. These compounds have demonstrated α-glucosidase inhibitory activity, indicating their potential in managing diabetes (Nafeesa et al., 2019).
Anticancer Activity
Research on 1,2,4-triazole derivatives has also extended to evaluating their anticancer potential. A novel derivative was assessed for its activity against Dalton’s Lymphoma Ascitic in mice, demonstrating promising results in reducing tumor growth and improving survival rates. This study illustrates the potential of triazole-piperidine compounds in cancer treatment (Arul & Smith, 2016).
Eigenschaften
IUPAC Name |
2-(triazol-1-ylmethyl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-2-4-9-8(3-1)7-12-6-5-10-11-12;;/h5-6,8-9H,1-4,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEOJMFDNWCCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=CN=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1432679-74-7 |
Source


|
| Record name | 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]pyridine-4-carboxamide](/img/structure/B2674119.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2674121.png)


![2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol](/img/structure/B2674127.png)


